Beta-Carotene

Vue d'ensemble

Description

Beta-Carotene is a naturally occurring pigment found in plants, giving them their vibrant orange-yellow color. It belongs to the carotenoid family, which includes over 600 compounds. This compound is a precursor to vitamin A, meaning it can be converted into vitamin A in the body, which is essential for vision, immune function, and overall health .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-Carotene can be synthesized chemically through various methods. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form a double bond. This process is repeated to build the long chain of conjugated double bonds characteristic of betacarotene .

Industrial Production Methods: Industrial production of betacarotene can be achieved through chemical synthesis or extraction from natural sources. Chemical synthesis involves multiple steps, including the formation of intermediates like retinal. Alternatively, betacarotene can be extracted from algae, such as Dunaliella salina, which is rich in this compound .

Analyse Des Réactions Chimiques

Radical Reactions and Scavenging Mechanisms

Beta-carotene reacts with radicals through hydrogen atom donation or electron transfer, forming transient carotenoid radicals (Car⋅, Car+⋅, or Car−⋅) stabilized by conjugated double bonds . These radicals decompose irreversibly, consuming β-carotene. For example:

-

Hydrogen abstraction by hydroxyl radicals (⋅OH) generates a neutral β-carotene radical with a characteristic absorption peak at 750 nm .

-

Electron transfer to nitrogen dioxide (NO₂⋅) occurs preferentially in polar solvents, yielding a radical cation .

-

Radical adduct formation with thiyl radicals produces species absorbing at 520 nm .

Theoretical DFT studies confirm that radical attacks favor β-ionone ring positions (e.g., H4 or C5) .

Singlet Oxygen (¹O₂)

This compound quenches ¹O₂ via physical quenching and chemical reaction, forming endoperoxides (βCar-5,8-EPO and βCar-7,10-EPO) as primary products . These endoperoxides are photolabile, releasing ¹O₂ and free radicals under light, explaining β-carotene’s pro-oxidant behavior .

Autoxidation

In aerobic conditions, β-carotene undergoes autoxidation via:

-

Copolymerization with O₂, forming polyperoxide-like structures .

-

Oxidative cleavage , yielding β-apo-carotenals, epoxides (e.g., 5,6-epoxy-β-carotene), and smaller carbonyl compounds (e.g., β-ionone) .

| Autoxidation Products | Yield (% of consumed β-carotene) |

|---|---|

| 5,6-Epoxy-β-carotene | 3.2 |

| 5,8-Epoxy-β-carotene | 2.1 |

| β-Apo-8'-carotenal | 1.5 |

| β-Ionone | 0.8 |

Environmental Stability and Degradation Factors

This compound’s stability varies with formulation. In emulsions, BSA-stabilized droplets degrade faster due to thinner interfacial layers and larger surface area, whereas gum arabic (GA) provides better retention :

| Emulsion Type | Degradation Rate (×10⁻³ min⁻¹) | Retention (%) at 120 min |

|---|---|---|

| BSA-e | 5.8 | 45.1 |

| GA-e | 2.5 | 72.3 |

| BSA/GA-e | 3.3 | 65.8 |

Degradation accelerates under heat, light, or pro-oxidant conditions (e.g., lipid peroxidation) .

Pro-oxidant vs. Antioxidant Behavior

This compound’s dual role depends on environmental oxygen levels:

-

Antioxidant : At low O₂, it traps lipid peroxyl radicals, forming stabilized carbon-centered radicals .

-

Pro-oxidant : At high O₂ or under light, βCar-EPOs decompose into free radicals, exacerbating oxidative stress .

Reaction with Nitrogen Dioxide (NO₂⋅)

DFT studies reveal three mechanisms in solution:

-

Electron transfer : Favored in polar solvents (ΔG = −45 kJ/mol in water) .

-

Hydrogen abstraction : Spontaneous in all solvents (ΔG = −20 kJ/mol in heptane) .

This compound’s reactivity is governed by its polyene structure, solvent polarity, and radical species involved. Its degradation pathways and products highlight the need for stabilized formulations in applications ranging from nutrition to photoprotection.

Applications De Recherche Scientifique

Beta-Carotene Applications: A Detailed Overview

This compound is a carotenoid with various applications, ranging from its role as a provitamin A source to its potential effects on chronic diseases and antioxidant activity . It is found in many fruits and vegetables and can be taken as a supplement .

Scientific Research Applications

Antioxidant Activity: Studies have explored the impact of increased this compound intake on antioxidant activity markers in healthy individuals and those with physiological challenges like smokers or patients with coronary disease . The findings suggest that this compound supplementation does not consistently alter these markers and may depend on the intake amount .

- Inconsistent results: When subjects consumed less than 25 mg/day of this compound, changes in antioxidant activity markers were minimal . However, some exceptions included decreased DNA strand breaks with carrot juice and lowered copper-induced oxidation of low-density lipoprotein when combined with vitamins C and E .

- Higher doses: Inconsistent responses were generally observed when this compound was administered in amounts greater than 25 mg/day .

- Oxidative stress: Decreased lipid peroxidation was more evident in subjects with increased oxidative stress (e.g., smoking, cystic fibrosis) who were given this compound .

Cancer Prevention: Epidemiological studies have indicated that individuals with higher consumption of carotenoid-rich fruits and vegetables have a lower risk of cancer at several sites .

- Lung cancer: Observational studies have consistently shown an association between carotenoid and fruit and vegetable intake and a lower risk of lung cancer .

- Intervention trials: Three major double-blind, randomized intervention trials using high-dose this compound supplements found no evidence of a protective role against cancer . Some studies even reported a higher incidence of lung cancer in smokers who were given this compound supplements .

Vision and Eye Health: this compound and other carotenoids like lutein and zeaxanthin play a crucial role in eye health .

- Macular pigment: Lutein, zeaxanthin, and meso-zeaxanthin are macular pigment carotenoids recommended as dietary supplements for preventing vision loss from age-related macular degeneration (AMD) and other ocular diseases .

- Retina: Only lutein and zeaxanthin reach the human retina, where they act as short-wavelength (blue) light absorbers and antioxidants .

Skin Health: this compound can increase skin yellowness and redness, which can enhance facial color and attractiveness . It may also reduce sunburn risk in people sensitive to the sun .

Other Potential Benefits: Dietary this compound intake is linked to a lower risk of breast cancer in pre-menopausal females and an increased chance of survival in people with breast cancer . It may also decrease the risk of diarrhea and fever after childbirth and reduce the risk of pregnancy-related death .

Case Studies

Alpha-Tocopherol, this compound (ATBC) Cancer Prevention Study: This study found that supplementation with 20 mg/day of this compound in current smokers led to a higher incidence of lung cancer . The follow-up of participants for cancer outcomes continues through the Finnish Cancer Registry, which has nearly 100% case ascertainment for cancer outcomes in the ATBC Study .

Carotene and Retinol Efficacy Trial (CARET): This trial used a combination of this compound (30 mg/day) plus retinyl palmitate in asbestos workers and smokers and reported more lung cancer cases in the supplemented group .

Physicians' Health Study (PHS): This study reported no significant effect of 12 years of this compound supplementation (50 mg every other day) on cancer or total mortality in 22,071 male U.S. physicians .

Data Tables

| Marker | Effect of β-Carotene Supplementation | Dosage | Study Population |

|---|---|---|---|

| Antioxidant Activity | Inconsistent changes in markers | Less than 25 mg/day | Healthy men and women, smokers, patients with coronary disease or cystic fibrosis |

| DNA Strand Breaks | Decreased | 22 mg/day (as carrot juice) | General population |

| LDL Oxidation | Lowered copper-induced oxidation | 12 or 24 mg/day (with vitamins C and E) | General population |

| Lipid Peroxidation | Decreased | Greater than 25 mg/day | Subjects with increased oxidative stress (e.g., smoking, cystic fibrosis) |

| Lung Cancer Incidence | Increased | 20 mg/day | Current smokers (ATBC Cancer Prevention Study) |

| Lung Cancer Cases | More cases | 30 mg/day (with retinyl palmitate) | Asbestos workers and smokers (CARET) |

| Cancer and Total Mortality | No significant effect | 50 mg every other day | Male U.S. physicians (PHS) |

Cautions and Considerations

Mécanisme D'action

Beta-Carotene exerts its effects primarily through its conversion to vitamin A. This conversion involves the enzyme betacarotene dioxygenase, which cleaves betacarotene into two molecules of retinal. Retinal can then be reduced to retinol or further oxidized to retinoic acid. Retinoic acid acts on nuclear receptors, such as retinoic acid receptors and retinoid X receptors, to regulate gene expression .

Comparaison Avec Des Composés Similaires

Beta-Carotene is one of several carotenoids, including:

Alpha-carotene: Similar to betacarotene but with a slightly different structure.

Lycopene: A red carotenoid found in tomatoes, known for its antioxidant properties.

Lutein and Zeaxanthin: Yellow carotenoids found in leafy greens, important for eye health

This compound is unique in its high provitamin A activity, making it a crucial dietary component for maintaining vision and immune function .

Activité Biologique

Beta-carotene is a carotenoid and a precursor to vitamin A, primarily known for its antioxidant properties and role in human health. This article delves into the biological activity of this compound, exploring its metabolic pathways, health benefits, potential risks, and relevant research findings.

Metabolism and Bioavailability

This compound undergoes a series of metabolic processes in the human body that influence its bioavailability and biological activity. Key steps in these processes include:

- Dietary Release : this compound is released from the food matrix during digestion.

- Micellization : It forms micelles that facilitate absorption in the intestines.

- Cellular Uptake : Enterocytes uptake this compound, which can be further transported to various tissues.

- Metabolism : Inside cells, this compound is cleaved by the enzyme this compound monooxygenase (BCMO1) to produce retinaldehyde, which is then converted to retinol (vitamin A) when needed .

- Distribution : Retinol is distributed throughout the body, exerting various physiological functions.

Variability in this compound bioavailability among individuals can be attributed to genetic factors, dietary composition, and overall nutritional status .

Health Benefits

This compound is associated with several health benefits:

- Antioxidant Activity : It acts as a free radical scavenger, protecting cells from oxidative damage. This property is crucial for preventing chronic diseases .

- Vision Health : As a precursor to vitamin A, it is essential for maintaining healthy vision. Vitamin A is involved in the formation of rhodopsin, a pigment necessary for low-light vision .

- Immune Function : Adequate levels of vitamin A support immune system function by promoting the development and differentiation of immune cells .

- Skin Protection : Some studies suggest that this compound may help mitigate skin damage from UV radiation .

Potential Risks

Despite its benefits, this compound supplementation has been linked to adverse effects in certain populations:

- Increased Cancer Risk in Smokers : The Alpha-Tocopherol, this compound Cancer Prevention (ATBC) Study found that this compound supplementation increased lung cancer incidence among smokers by 18% compared to placebo groups . Similar findings were reported in the this compound and Retinol Efficacy Trial (CARET), which noted a 28% increase in lung cancer cases among smokers receiving this compound supplements .

- Prooxidant Effects : Under certain conditions, particularly at high oxygen levels, this compound may exhibit prooxidant properties, potentially leading to increased oxidative stress rather than reducing it .

Research Findings

A variety of studies have investigated the biological activity of this compound:

Case Studies

- Case Study on Smokers : The ATBC study highlighted the risks associated with this compound supplementation in smokers. Despite its antioxidant properties, supplementation was detrimental due to interactions with carcinogenic compounds found in cigarette smoke .

- Case Study on Vision Health : Research indicates that dietary intake of this compound can improve visual function and may reduce the risk of age-related macular degeneration (AMD) .

Propriétés

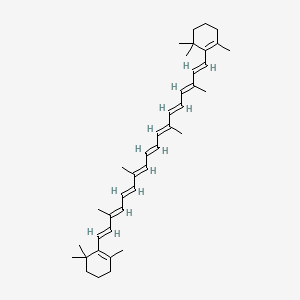

IUPAC Name |

1,3,3-trimethyl-2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENHQHLEOONYIE-JLTXGRSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Record name | BETA-CAROTENE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BETA-CAROTENE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020253 | |

| Record name | beta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red to brownish-red crystals or crystalline powder, Red, brownish-red or purple-violet crystals or crystalline powder (colour varies according to extraction solvent used and conditions of crystallisation), Deep purple or red solid; [Merck Index], Solid | |

| Record name | BETA-CAROTENE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BETA-CAROTENE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | beta-Carotene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

633-577ºC, 654.00 to 657.00 °C. @ 760.00 mm Hg | |

| Record name | Beta carotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sol in benzene, chloroform, carbon disulfide; moderately sol in ether, petroleum ether, oils; 100 ml hexane dissolve 109 mg at 0 °C; very sparingly sol in methanol and ethanol; practically insol in water, acids, alkalies, SOL IN FAT SOLVENTS, Soluble in acetone, Soluble in vegetable oils, For more Solubility (Complete) data for BETA-CAROTENE (7 total), please visit the HSDB record page., 0.6 mg/mL | |

| Record name | Beta carotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETA-CAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.00 at 20 °C/20 °C | |

| Record name | BETA-CAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Beta-carotene is an antioxidant that presents significant efficacy against the reactive oxygen species singlet oxygen. Beta-carotene acts as a scavenger of lipophilic radicals within the membranes of every cell compartments. It also presents an oxidative modification of LDL. The presence of long chains of conjugated double bonds is responsible for its antioxidative properties by allowing beta-carotene to chelate oxygen-free radicals and dissipate their energy. The chelation of free radicals inhibits the peroxidation of lipids. The effect of beta-carotene in the immune response is thought to be related to the direct effect on the thymus which increases the production of immune cells., IN HEMATOPORPHYRIN PHOTOSENSITIZED MICE BETA-CAROTENE SHOWED PHOTOPROTECTION WAS DUE TO FREE RADICAL SCAVENGING OR SINGLET O QUENCHING BUT ALSO A POSSIBLE ROLE OF 400 NM LIGHT ABSORPTION, A PROPERTY OF BETA-CAROTENE., Beta carotene protects patients with erythropoietic protoporphyria against severe photosensitivity reactions (burning sensation, edema, erythema, pruritus, and/or cutaneous lesions). The drug has no effect on the basic biochemical abnormality of erythropoietic protoporphyria (eg, erythrocyte, plasma, and stool concentrations of protoporphyrins are not altered by the drug). The precise mechanism by which the drug exerts photoprotection has not been established. There is some evidence that photosensitizers may act through the formation of singlet excited oxygen and/or free radicals. Since in vitro studies indicate that beta carotene can quench free radicals and singlet excited oxygen, this may be the mechanism by which the drug acts. It is unlikely that beta carotene acts simply as a filter for the wavelengths of light that induce phototoxic effects., beta-Carotene inhibits UV-B carcinogenesis. beta-Carotene is an excellent quencher of singlet oxygen, and can quench free radicals. beta-Carotene has been shown to quench singlet oxygen/free radical reactions in the skin of porphyric mice, and has been found to quench excited species formed on irradiation of mouse skin by UV-B. | |

| Record name | Beta carotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETA-CAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Deep purple, hexagonal prisms from benzene and methanol, Red, rhombic, almost square leaflets from petroleum ether; dil soln are yellow, CRYSTALLINE FORM APPEARS DEEP ORANGE OR COPPER-COLORED, Red-brown hexagonal prisms from benzene and methanol | |

CAS No. |

7235-40-7 | |

| Record name | β-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7235-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beta carotene [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007235407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta carotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | beta Carotene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.,.beta.-Carotene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETA CAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01YAE03M7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA-CAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

176-184ºC, 183 °C (evacuated tube), 183 °C | |

| Record name | Beta carotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BETA-CAROTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | beta-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.